molecular formula C20H23N5O3 B2962946 N-(3,4-dimethoxybenzyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide CAS No. 1797636-31-7

N-(3,4-dimethoxybenzyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide

Cat. No. B2962946
M. Wt: 381.436
InChI Key: DEHWDELYIAQAAI-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . This compound belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines .


Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions. For example, one method involved condensing a compound using 2,4,6-triaminopyrimidine in diphenyl ether at 195–230 °C .


Molecular Structure Analysis

Pyrido[2,3-d]pyrimidines are compounds containing the pyrido[2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve condensation reactions and treatment with various reagents .

Scientific Research Applications

Synthesis of Novel Compounds

Research has focused on synthesizing novel compounds derived from pyrazolo[1,5-a]pyrimidine derivatives for potential therapeutic applications. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized, showing analgesic and anti-inflammatory activities. These compounds have been evaluated as cyclooxygenase inhibitors, with some showing high inhibitory activity on COX-2 selectivity (Abu‐Hashem et al., 2020).

Cytotoxicity and Anticancer Activities

Several pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and screened for their in vitro cytotoxic activity against cancer cells. Some derivatives demonstrated notable cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential for anticancer applications (Hassan et al., 2014). Another study synthesized and evaluated novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, highlighting their potential in cancer and inflammation treatment (Rahmouni et al., 2016).

DNA Recognition and Gene Expression Control

Research into polyamides containing pyrrole and imidazole units has shown that they can be programmed to target specific DNA sequences, potentially controlling gene expression and offering pathways for treating diseases such as cancer. These compounds bind to DNA sequences with high specificity, opening avenues for targeted therapy (Chavda et al., 2010).

Solid-Phase Synthesis Method Development

A solid-phase synthetic method has been developed for building a compound library of N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives. This method is based on the biologically active 1-aryl-1H-pyrazolo[3,4-d]pyrimidine scaffold, showcasing the versatility and efficiency of solid-phase synthesis for generating diverse compound libraries (Heo & Jeon, 2017).

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-11-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-13-8-19-21-11-15-12-24(7-6-16(15)25(19)23-13)20(26)22-10-14-4-5-17(27-2)18(9-14)28-3/h4-5,8-9,11H,6-7,10,12H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHWDELYIAQAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)NCC4=CC(=C(C=C4)OC)OC)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxybenzyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide

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